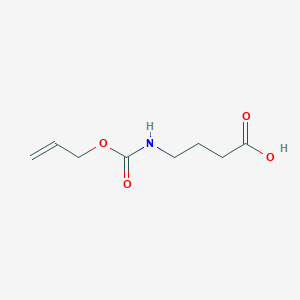

Aloc-Abu(4)-OH

Description

Role of Aminobutyric Acid Derivatives as Key Building Blocks in Bioorganic Chemistry

Aminobutyric acid isomers, and particularly 4-aminobutyric acid (γ-aminobutyric acid, or GABA), serve as crucial building blocks in bioorganic and medicinal chemistry. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a key role in reducing neuronal excitability. nih.govwikipedia.org Consequently, a deficiency in GABA is associated with several neurological and psychiatric disorders, including anxiety, epilepsy, and Huntington's disease. nih.govdergipark.org.tr

However, GABA itself has limited therapeutic utility as it does not efficiently cross the blood-brain barrier. nih.gov This has spurred extensive research into the design and synthesis of GABA analogues and derivatives that can act as pro-drugs or peptidomimetics with improved pharmacological properties. nih.govjst.go.jp Protected derivatives of aminobutyric acid, such as Fmoc-4-Abu-OH, are instrumental in these efforts. They are incorporated into peptide sequences to create inhibitors for specific biological targets; for example, peptides containing 4-aminobutyric acid have been synthesized to target the SH2 domain of the STAT3 protein, a key component in cell signaling pathways. nih.gov Furthermore, GABA and its derivatives have been explored for their potential as bifunctional organocatalysts. tandfonline.com

Overview of Allyloxycarbonyl (Aloc) Protecting Group Chemistry in Synthetic Strategies

The allyloxycarbonyl (Aloc or Alloc) group is a highly valuable amine-protecting group in multi-step synthesis due to its unique removal conditions. highfine.comiris-biotech.deiris-biotech.de Unlike the acid-labile Boc group or the base-labile Fmoc group, the Aloc group is stable to a wide range of acidic and basic conditions. highfine.com This chemical stability makes it fully "orthogonal" to the most common protection strategies used in solid-phase peptide synthesis (SPPS), namely the Fmoc/tBu and Boc/Bzl strategies. iris-biotech.deiris-biotech.deiris-biotech.de

The defining feature of the Aloc group is its selective and mild cleavage. It is removed via palladium(0)-catalyzed hydrostannolysis or reaction with other nucleophilic scavengers. highfine.comiris-biotech.de This process involves the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile, releasing the free amine. highfine.com This distinct deprotection pathway allows chemists to unmask a specific amino group on a complex peptide or molecule without disturbing any Fmoc, Boc, or other acid/base-sensitive protecting groups that may be present. iris-biotech.denih.gov The Aloc group has been successfully employed for the protection of various amino acid side chains, such as those of lysine, ornithine, and tryptophan, enabling the synthesis of intricately modified peptides. peptide.comnih.govnih.gov

Problem Statement and Research Gap Addressing Aloc-Abu(4)-OH

The synthesis of advanced peptidomimetics and complex bioactive molecules often requires multiple levels of orthogonal protection to achieve site-specific modifications. While building blocks like Fmoc-4-Abu-OH are commercially available and have been used in research nih.gov, they fit within the standard Fmoc/tBu strategy. A significant challenge arises when a synthetic plan requires the selective deprotection of the GABA nitrogen moiety while leaving both an N-terminal Fmoc group and other acid-labile side-chain protectors (like tBu) intact. In such a scenario, neither piperidine (B6355638) nor trifluoroacetic acid can be used without causing unintended deprotection elsewhere.

This is precisely the scenario where this compound becomes an essential tool. By incorporating GABA with an Aloc protecting group, a third dimension of orthogonality is introduced. The Aloc group on the GABA residue can be selectively removed with a palladium catalyst, leaving all Fmoc and tBu groups untouched. Despite its clear potential utility, detailed research findings and documented applications of this compound are not as prevalent in the scientific literature compared to its Fmoc- or Boc-protected counterparts. This represents a research gap, as the compound is a key enabling reagent for advanced synthetic strategies aimed at producing complex GABA-containing peptides and non-natural structures. The availability and characterization of this compound directly address the need for a more diverse and versatile toolbox for peptide chemists and bioorganic synthesists.

Data Tables

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) iris-biotech.deresearchgate.net | Stable to acids. peptide.com |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.comhighfine.com | Stable to bases. highfine.com |

| Allyloxycarbonyl | Aloc / Alloc | Pd(0) catalyst (e.g., Pd(PPh3)4) and scavenger. highfine.comiris-biotech.de | Stable to both acids and bases used for Boc/Fmoc removal. highfine.com |

| Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenation (e.g., H2, Pd/C) or strong acid (HBr/AcOH). peptide.comhighfine.com | Stable to mild acids and bases. peptide.com |

| Property | Information |

|---|---|

| Systematic Name | N-Allyloxycarbonyl-4-aminobutyric acid |

| Molecular Formula | C8H13NO4 nih.gov |

| Molecular Weight | 187.19 g/mol |

| Structure | A 4-aminobutyric acid (GABA) core with the nitrogen atom protected by an allyloxycarbonyl group. |

| Key Synthetic Feature | Provides an orthogonal protecting group strategy in conjunction with Fmoc and Boc chemistries. iris-biotech.deiris-biotech.de |

| Primary Application | Building block for the synthesis of complex peptides and peptidomimetics requiring selective deprotection of a GABA moiety. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-(prop-2-enoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C8H13NO4/c1-2-6-13-8(12)9-5-3-4-7(10)11/h2H,1,3-6H2,(H,9,12)(H,10,11) |

InChI Key |

IKYFTBHBUHRVGO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Aloc Abu 4 Oh and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Aloc-Abu(4)-OH

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. chemistry.coachnumberanalytics.com For this compound, the primary disconnections involve the peptide-like bond of the allyloxycarbonyl (Aloc) group and the carbon-carbon or carbon-heteroatom bonds that form the aminobutyric acid backbone.

A logical retrosynthetic approach for this compound identifies two key fragments: the 2-amino-4-hydroxybutanoic acid (Abu(4)-OH) core and the allyloxycarbonyl (Aloc) protecting group. The main strategic disconnections are:

C-N bond disconnection: This breaks the carbamate (B1207046) linkage, leading to 2-amino-4-hydroxybutanoic acid and an allyl chloroformate or a similar activated allyl species. This is the most direct and common disconnection strategy.

Functional Group Interconversion (FGI): The hydroxyl and amino groups can be envisioned as arising from other functional groups. For instance, the C4-hydroxyl could be derived from the reduction of a carbonyl group, and the C2-amino group could be introduced via amination of an α-keto acid or a related precursor. kccollege.ac.in

This analysis highlights the necessity of a robust synthesis for the Abu(4)-OH scaffold and a reliable method for the selective protection of its amino group with the Aloc moiety.

Synthesis of Aminobutyric Acid (Abu) Scaffolds with Hydroxyl Functionality at C-4

The synthesis of the 4-hydroxy-2-aminobutyric acid (Abu(4)-OH) scaffold is a crucial step. Several methods have been developed to produce this and related structures.

One approach involves the use of enzymatic tandem aldol (B89426) addition–transamination reactions. acs.org This biocatalytic method can produce γ-hydroxy-α-amino acids with high enantioselectivity. acs.org For example, a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol addition of pyruvate to various aldehydes, followed by enantioselective amination using a transaminase to yield the desired 4-hydroxy-2-oxo acids. acs.org

Chemical synthesis routes are also prevalent. One patented process describes the production of 4-amino-2-hydroxybutyric acid from a propionic acid derivative. google.com This method involves converting a β-carboxamido group to a nitrile, followed by reduction to an aminomethyl group. google.com Another approach starts from commercially available precursors like (S)-glutamic acid benzyl (B1604629) ester, where the side chain carboxylic acid is reduced to an alcohol. nih.gov

Additionally, derivatives of 4-hydroxy-2-pyrrolidinone have been synthesized as cyclic analogues of the GABA-GABOB system, which can serve as precursors to Abu(4)-OH. nih.gov These methods provide a versatile toolkit for accessing the core scaffold required for the synthesis of this compound.

Introduction and Selective Functionalization of the Allyloxycarbonyl (Aloc) Protecting Group

The allyloxycarbonyl (Aloc) group is a valuable protecting group in peptide synthesis due to its stability under both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. iris-biotech.dehighfine.com It is typically removed under mild conditions using a palladium catalyst. iris-biotech.deug.edu.pl

Aloc-Protection of the Amine Moiety

The introduction of the Aloc group onto the amine of Abu(4)-OH is generally achieved by reacting the amino acid with allyl chloroformate (Aloc-Cl) or a related activated derivative, such as N-(allyloxycarbonyloxy)succinimide (Aloc-OSu), under basic conditions. highfine.com The reaction is typically carried out in the presence of a base like sodium bicarbonate or triethylamine (B128534) in an aprotic solvent. highfine.com While Aloc-Cl is more reactive, Aloc-OSu often produces fewer impurities. highfine.com

The Aloc group's utility extends beyond simple protection. It can be involved in "transprotection" reactions, where the palladium-catalyzed deprotection is performed in the presence of another acylating agent, allowing for a one-pot conversion to a different protecting group. uva.nl

Stereocontrol during Aloc-Protection (if applicable)

In the context of protecting an existing chiral center, such as the α-carbon of an enantiopure amino acid, the Aloc-protection step itself does not typically affect the stereochemistry of that center. The primary concern for maintaining stereochemical integrity lies in the preceding synthesis of the enantiopure Abu(4)-OH scaffold and subsequent reaction steps. However, during peptide bond formation, the choice of protecting group can influence the degree of racemization. The Aloc group, like the Z-group, is known to suppress racemization during peptide coupling. researchgate.net

Orthogonal Protecting Group Strategies for the Hydroxyl Group in this compound Precursors

In a molecule with multiple functional groups like this compound, an orthogonal protecting group strategy is essential. iris-biotech.deorganic-chemistry.orgwikipedia.org This allows for the selective removal of one protecting group without affecting others. organic-chemistry.orgwikipedia.org For this compound, the hydroxyl group at the C-4 position must be protected during certain synthetic steps, particularly during peptide synthesis where it could otherwise undergo unwanted side reactions.

The choice of a protecting group for the hydroxyl function must be compatible with the Aloc group on the amine and any protection on the carboxylic acid. Common protecting groups for hydroxyls that are orthogonal to the Aloc group include:

tert-Butyl (tBu) ether: Removed with strong acids like trifluoroacetic acid (TFA), while the Aloc group is stable. iris-biotech.de

Benzyl (Bzl) ether: Removed by hydrogenolysis, a condition to which the Aloc group is stable. libretexts.org

Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) ions, offering another layer of orthogonality. chemistry.coachlibretexts.org

The following table summarizes some orthogonal protecting groups compatible with the Aloc group for the hydroxyl and carboxyl functionalities in an this compound precursor.

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal to Aloc? |

| Amine | Aloc | Pd(0) catalyst | - |

| Hydroxyl | tert-Butyl (tBu) | Strong acid (e.g., TFA) | Yes |

| Hydroxyl | Benzyl (Bzl) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Hydroxyl | TBDMS | Fluoride ion (e.g., TBAF) | Yes |

| Carboxyl | Benzyl (Bzl) ester | Hydrogenolysis (H₂, Pd/C) | Yes |

| Carboxyl | tert-Butyl (tBu) ester | Strong acid (e.g., TFA) | Yes |

| Carboxyl | Allyl (All) ester | Pd(0) catalyst | No |

Data sourced from multiple chemical synthesis and protecting group strategy resources. chemistry.coachiris-biotech.deiris-biotech.delibretexts.org

This strategic selection of protecting groups allows for the sequential and selective manipulation of the different functional moieties within the molecule, which is critical for the successful synthesis of complex peptides or other molecules incorporating this compound. rsc.orgpeptide.com

Optimization and Scalability of this compound Synthetic Pathways

Moving from laboratory-scale synthesis to larger-scale production requires rigorous optimization of reaction pathways to maximize efficiency, yield, and cost-effectiveness while ensuring product quality. uantwerpen.be This involves a focus on process efficiency and the integration of green chemistry principles.

Process Efficiency and Yield Enhancement

The efficiency of synthesizing this compound is heavily dependent on the coupling methods used, particularly in the context of solid-phase peptide synthesis (SPPS), where it is often used as a building block. mdpi.com The selection of coupling reagents, solvents, and protecting group strategies directly impacts yield and purity. mdpi.comnih.gov

In SPPS, reagents like PyBOP, HOBt, and HATU are commonly used to facilitate amide bond formation. nih.govresearchgate.net The efficiency of these couplings can be influenced by steric hindrance and the specific amino acid sequence. rsc.org To enhance yields, double coupling protocols are sometimes employed, where the coupling step is repeated to ensure complete reaction. researchgate.net The choice of N-protecting group is also critical. The Aloc group is advantageous as it is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies, meaning it can be removed selectively without affecting other protecting groups. iris-biotech.de This selective removal is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. rsc.orgnih.gov

Optimization also extends to the cleavage of the final product from the resin and purification. High-performance liquid chromatography (HPLC) is the standard method for purifying the final compound, and optimizing this step is crucial for achieving high purity on a larger scale. nih.gov

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent | Full Name | Application Context | Reference |

|---|---|---|---|

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | Used with HOBt for coupling amino acid analogues | nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Used for difficult couplings, including of N-methylated or sterically hindered amino acids | thieme-connect.com |

| HCTU | 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | Efficient coupling reagent used in SPPS | nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

A primary focus is the replacement of hazardous solvents. matanginicollege.ac.in Dichloromethane (DCM) and N,N-dimethylformamide (DMF), common solvents in SPPS, are toxic. mdpi.comacs.org Research has identified greener alternatives like 2-methyltetrahydrofuran (B130290) (MeTHF) and ethyl acetate, which have shown comparable or even superior performance in SPPS protocols. acs.org Water is also explored as a solvent for certain reactions, as it is non-toxic and inexpensive. matanginicollege.ac.in

Another principle is atom economy, which involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. matanginicollege.ac.in This can be achieved by minimizing the use of protecting groups, which require additional steps for introduction and removal. matanginicollege.ac.in While protecting groups like Aloc are often necessary for selective synthesis, strategies that reduce the number of protection/deprotection cycles are preferred. rsc.org

The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry because catalysts can be used in small amounts and recycled, reducing waste. matanginicollege.ac.inacs.org Asymmetric catalysis, as discussed in section 2.5.2, aligns well with this principle by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product. researchgate.net

Chemical Reactivity and Transformations of Aloc Abu 4 Oh

Selective Deprotection Strategies for the Aloc Group in Aloc-Abu(4)-OH

The Aloc group is prized for its unique cleavage conditions, which are orthogonal to many other common protecting groups used in peptide synthesis, such as the acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) groups. highfine.comiris-biotech.de This orthogonality allows for the selective unmasking of the amine in this compound, enabling subsequent modification at this site without disturbing other protected functionalities within a larger molecule. ucl.ac.ukpeptide.com

The most prevalent method for the removal of the Aloc group involves palladium(0)-catalyzed allylic cleavage. highfine.com This process proceeds via the formation of a π-allyl-palladium complex, which is then intercepted by a nucleophilic scavenger. highfine.com A variety of Pd(0) sources and scavengers have been developed to achieve efficient deprotection under mild, neutral conditions. researchgate.net

The reaction is typically carried out using a catalytic amount of a palladium source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger. researchgate.netnih.gov The choice of scavenger can influence the reaction rate and efficiency. Common scavengers include soft nucleophiles that effectively trap the allyl group.

Table 1: Palladium-Catalyzed Aloc Deprotection Conditions

| Palladium Catalyst | Scavenger (Nucleophile) | Solvent | Key Features | Citation |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | DMF | Allows for orthogonality with most common protecting groups. | researchgate.net |

| Pd(PPh₃)₄ | Tributyltin Hydride (Bu₃SnH) | DCM/DMF | Rapid and quantitative conversion. Can be used in the presence of various other protecting groups like O-Bzl, O-t-Bu, and N-Boc. | researchgate.net |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid (NDMBA) | DCM or THF | Utilizes a soft C-nucleophile, leading to quantitative removal without affecting sensitive functional groups like oximes. | rsc.org |

| Pd(PPh₃)₄ | Morpholine | THF | Commonly used nucleophile for Aloc deprotection. | nih.gov |

| Pd(PPh₃)₄/CHCl₃/HOAc/NMM | N-methylmorpholine (NMM) / Acetic Acid (HOAc) | CHCl₃ | A useful method for deprotection on solid-phase. The reaction is air-sensitive. |

The palladium-catalyzed deprotection is advantageous because it proceeds under neutral conditions, preserving acid- and base-sensitive functionalities elsewhere in the molecule. researchgate.net However, the reaction can be sensitive to air and may require an inert atmosphere for optimal results.

While palladium catalysis is the standard, research has explored alternative conditions to improve reaction times and reduce reagent usage. One notable advancement is the use of microwave-assisted synthesis for the deprotection step. researchgate.net Microwave irradiation can significantly accelerate the cleavage of Aloc groups, reducing reaction times from hours to minutes. For instance, a method using Pd(PPh₃)₄ and phenylsilane in DMF was developed where two 5-minute deprotections at 38°C under atmospheric conditions resulted in complete removal of the Aloc group with over 98% purity. researchgate.net This approach is not only faster but also less reagent-intensive. researchgate.net

Another strategy involves a "transprotection" process where the palladium-catalyzed cleavage is performed in the presence of an active acylating agent. uva.nl This allows for the one-pot removal of the Aloc group and subsequent installation of a different protecting group, such as the Boc group, by including tert-butyl dicarbonate (B1257347) in the reaction mixture. uva.nl This method can be particularly useful for converting Aloc-protected amino acids into their more commonly used Boc-protected counterparts directly. uva.nl

Palladium-Catalyzed Deprotection Methodologies

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for chain elongation and modification, primarily through the formation of amide and ester bonds.

The carboxylic acid can be activated and coupled with primary or secondary amines to form amide bonds, a fundamental reaction in peptide synthesis. libretexts.orglibretexts.orguantwerpen.be This transformation typically requires the use of a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. uantwerpen.be

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium (B103445) salts such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govuantwerpen.bersc.org These reactions are generally performed in aprotic polar solvents like DMF or DCM, often with the addition of a base such as N,N-diisopropylethylamine (DIEA) to neutralize the generated acids and facilitate the reaction. nih.govuantwerpen.be

For example, the coupling of this compound with an amine (R-NH₂) would proceed as follows:

This compound + R-NH₂ --(Coupling Reagent, Base)--> Aloc-Abu(4)-NHR

This reaction allows for the incorporation of the this compound unit into a peptide chain or for the attachment of other amine-containing molecules to its C-terminus.

The carboxylic acid functionality can also undergo esterification. Standard methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgchemguide.co.uk Alternatively, esters can be formed under milder conditions by reacting the carboxylate salt with a primary alkyl halide or by treating an intermediate acid chloride with an alcohol. libretexts.org

Table 2: Potential Reactions at the Carboxylic Acid Group

| Reaction Type | Reagents | Product | Citation |

|---|---|---|---|

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., HATU, PyBOP) | Amide (Aloc-Abu(4)-NHR) | uantwerpen.be |

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (Aloc-Abu(4)-COOR') | chemguide.co.uk |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ workup | Primary Alcohol (Aloc-4-hydroxy-2-aminobutanol) | chemistrysteps.comchemguide.co.uklibretexts.org |

Furthermore, the carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, converting the carboxyl group into a primary alcohol upon workup. chemistrysteps.comchemguide.co.uk Borane (BH₃) complexes can also be used for this reduction. chemistrysteps.comkhanacademy.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.comlibretexts.org The reduction would yield Aloc-4-hydroxy-2-aminobutanol, a bifunctional amino alcohol.

Amide Bond Formation Reactions

Reactions at the C-4 Hydroxyl Group of this compound

The C-4 position of this compound features a secondary hydroxyl group, which offers another site for chemical modification. The reactivity of this group is characteristic of secondary alcohols. libretexts.org

One potential transformation is oxidation. Secondary alcohols can be oxidized to ketones using a variety of oxidizing agents. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation would be expected to convert the C-4 hydroxyl of this compound into a ketone, yielding N-Aloc-2-amino-4-oxobutanoic acid. This introduces a keto functionality, which can be a handle for further synthetic manipulations, such as forming oximes or hydrazones.

The hydroxyl group can also participate in esterification or etherification reactions. It can be acylated by reacting with an acid chloride or an anhydride (B1165640) in the presence of a base to form an ester at the C-4 position. Similarly, it could be alkylated to form an ether, for example, using the Williamson ether synthesis. These reactions would need to be planned in the context of the other functional groups present to avoid side reactions, but they offer a pathway to introduce a variety of substituents at the C-4 side chain. For example, esterification of the C-4 hydroxyl group could be achieved using a different carboxylic acid, leading to a depsipeptide-like structure. nih.gov

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-allyloxycarbonyl-4-hydroxy-2-aminobutanoic acid |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| PhSiH₃ | Phenylsilane |

| Bu₃SnH | Tributyltin Hydride |

| NDMBA | N,N'-Dimethylbarbituric Acid |

| NMM | N-methylmorpholine |

| DCC | N,N'-dicyclohexylcarbodiimide |

| PyBOP | (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIEA | N,N-diisopropylethylamine |

| LiAlH₄ | Lithium Aluminum Hydride |

| NaBH₄ | Sodium Borohydride |

| PCC | Pyridinium Chlorochromate |

Oxidation and Reduction Pathways

Functionalization of the Aminobutyric Acid Backbone

For this compound, the "alpha-carbon" in the context of typical amino acid chemistry would be the carbon adjacent to the carboxylic acid (C2). Reactions at this position generally involve the formation of an enolate or its equivalent. Base-catalyzed alkylation at the alpha-carbon of carbonyl compounds is a classic transformation, though it can be challenging to control and may require strong bases like LDA. libretexts.org In the context of 4-aminobutyric acid derivatives, such reactions could introduce substituents at the C2 position. However, the acidity of the α-proton in this compound is not particularly high, and achieving selective α-functionalization might require specific synthetic strategies to avoid competing reactions at other sites.

A significant reaction pathway for derivatives of 4-aminobutyric acid is intramolecular cyclization to form a γ-lactam (a five-membered ring). This reaction occurs through the nucleophilic attack of the amino group on the activated carboxylic acid. For this compound, this would first require deprotection of the Aloc group to liberate the free amine. Once the amine is free, cyclization can proceed, often rapidly, especially if the carboxyl group is activated (e.g., as an ester).

Studies on various N- and α-substituted 4-aminobutyric acid derivatives have shown that they can serve as self-immolative spacers, with cyclization half-lives at physiological pH ranging from 2 to 39 seconds, depending on the substitution pattern. iris-biotech.deresearchgate.netrsc.org This rapid cyclization highlights the inherent propensity of the 4-aminobutyric acid backbone to form five-membered rings. Zirconium-mediated diastereoselective alkene-carbonyl coupling reactions of related N-alkenylcarbamates have also been used to form substituted pyrrolidine (B122466) derivatives. thieme-connect.com

| N-Substituent | α-Substituent | Half-life (s) at pH 7.4 | Reference |

| 4-Methoxybenzyl | H | 39 | researchgate.net |

| 4-Methoxybenzyl | Methyl | 2 | researchgate.net |

| H | Phenyl | 13 | researchgate.net |

Reactions at the Alpha-Carbon (if applicable)

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Chemoselectivity: The orthogonality of the Aloc protecting group is a key aspect of its chemoselectivity. It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, allowing for selective deprotection schemes in complex molecules. iris-biotech.deiris-biotech.de Conversely, the Aloc group can be selectively removed with a palladium catalyst in the presence of these other protecting groups. highfine.comsigmaaldrich.com Chemoselective N-acylation in the presence of hydroxyl groups is a common challenge, but protocols using specific buffer systems, like phosphate (B84403) buffer for N-chloroacetylation, can achieve high selectivity. mobt3ath.com

Regioselectivity: Regioselectivity becomes important when dealing with derivatives of this compound that have additional functional groups. For instance, in the ring-opening of N-protected glutamic acid anhydrides (a related dicarboxylic amino acid) with aniline, the solvent can control the regioselectivity. Benzene favors the formation of the α-anilide, whereas DMSO favors the γ-anilide. acs.org Theoretical studies using DFT methods have also been employed to explain the regioselectivity in the synthesis of N-protected α,α-diamino carboxylic esters. doaj.orgunesp.brunesp.br

Stereoselectivity: If this compound is chiral, maintaining stereochemical integrity during its reactions is crucial. Most of the reactions discussed, such as palladium-catalyzed deprotection, esterification, and reduction with NaBH₄, are known to proceed without significant racemization. core.ac.ukuva.nl The synthesis of stereochemically pure GABA derivatives is an active area of research, often employing chiral auxiliaries or stereoselective reactions like asymmetric Michael additions to establish the desired stereocenters. nih.govscirp.org The stereochemistry of fluorinated GABA analogues has been shown to be critical for their biological activity, with different enantiomers exhibiting opposite effects at GABA receptors. researchgate.net

Reaction Mechanism Studies of Key Transformations of this compound

The chemical compound this compound, or 4-hydroxy-2-(allyloxycarbonylamino)butanoic acid, possesses three primary reactive centers: the allyloxycarbonyl (Aloc) protected amine, the carboxylic acid, and the C4-hydroxyl group. The reactivity of each of these functional groups dictates the key chemical transformations the molecule can undergo. Mechanistic studies of these transformations are crucial for its application in chemical synthesis, particularly in the field of peptide chemistry.

Deprotection of the Allyloxycarbonyl (Aloc) Group

The Aloc group is an amine protecting group valued for its unique deprotection conditions, which are orthogonal to many other protecting groups like Boc (acid-labile) and Fmoc (base-labile). wikipedia.orghighfine.com The removal of the Aloc group is most commonly achieved through a palladium(0)-catalyzed reaction. highfine.comsigmaaldrich.com

The reaction mechanism is a variation of the Tsuji-Trost allylation. wpmucdn.com The process begins with the dissociation of ligands from the palladium(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to form a more reactive, coordinatively unsaturated species like Pd(PPh₃)₂. This species then coordinates to the double bond of the allyl group in the Aloc-protected amine. wpmucdn.com

This coordination is followed by an oxidative addition step, where the palladium atom inserts into the C-O bond of the allyl group, forming a cationic η³-allylpalladium(II) complex. This step releases the carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine and carbon dioxide. wpmucdn.com

To complete the catalytic cycle, the η³-allylpalladium(II) complex must be intercepted by a nucleophile, often referred to as an "allyl scavenger." This nucleophile attacks the allyl group, regenerating the palladium(0) catalyst. highfine.com A variety of scavengers can be used, with their choice influencing the reaction efficiency and preventing side reactions like the re-allylation of the deprotected amine. wpmucdn.com

| Catalyst System | Typical Scavenger (Nucleophile) | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane (DCM) | Inert atmosphere (Argon) | wpmucdn.com |

| Pd(PPh₃)₄ | N-Methylmorpholine (NMM) / Acetic Acid (HOAc) | Chloroform (CHCl₃) | Air-sensitive, requires inert atmosphere | sigmaaldrich.com |

| Pd(PPh₃)₂Cl₂ / Bu₃SnH | Tributyltin hydride acts as the nucleophile | - | Allows for one-pot "transprotection" reactions | uva.nl |

| Pd(PPh₃)₂Cl₂ | Meldrum's acid (MA) / Triethylsilane (TES-H) | - | Air-stable catalyst, open-flask protocol | acs.org |

Transformations Involving the Carboxyl Group

The carboxylic acid moiety of this compound is a key site for chain elongation, primarily through the formation of peptide (amide) or ester bonds.

Peptide Bond Formation

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org The direct reaction is unfavorable; therefore, the carboxyl group must first be "activated." This two-step process is a form of dehydration synthesis or condensation. bachem.combyjus.com

The mechanism begins with the reaction of the carboxylic acid with a coupling reagent. bachem.com This forms a highly reactive intermediate, such as an O-acylisourea (when using carbodiimides like DCC or DIC), a symmetric anhydride, or an activated ester. bachem.com In the second step, the free amino group of a second amino acid acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to form the new peptide bond, releasing the activated leaving group. bachem.comlibretexts.org To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often included. These additives can react with the initial activated intermediate to form a more stable, yet still highly reactive, activated ester. bachem.com

| Coupling Reagent | Additive | Mechanism Notes | Reference |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Forms a reactive O-acylisourea intermediate, which can be converted to a HOBt-ester to reduce racemization. | bachem.comlibretexts.org |

| HATU, HBTU, TBTU | (Internal) | These are aminium/uronium-based reagents that form highly reactive activated esters (e.g., HOBt or HOAt esters). Require a non-nucleophilic base like DIPEA or NMM. | bachem.com |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | - | A water-soluble carbodiimide, useful in aqueous media. The urea (B33335) byproduct is also water-soluble and easily removed. | bachem.com |

Esterification

The carboxylic acid can be converted to an ester through reactions with alcohols, most commonly via Fischer esterification. pearson.comaklectures.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.orgnih.gov

The mechanism involves three key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. byjus.com

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. pearson.combyjus.com

Proton Transfer and Dehydration : A proton is transferred from the attacking alcohol's oxygen to one of the existing hydroxyl groups, converting it into a good leaving group (water). The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the final ester product. byjus.com The reaction is an equilibrium, and the removal of water is often necessary to drive it toward the products. nih.gov

Reactions at the C4-Hydroxyl Group

The secondary alcohol at the C4 position can undergo characteristic reactions such as oxidation and dehydration.

Oxidation to a Ketone

Secondary alcohols can be oxidized to form ketones. This transformation is not possible beyond the ketone stage without breaking carbon-carbon bonds. libretexts.orgpressbooks.pub A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern reagents. libretexts.orgstudymind.co.uk

The general mechanism for many alcohol oxidations resembles an E2 elimination. pressbooks.pubmasterorganicchemistry.com For an oxidant like chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in acid), the alcohol's oxygen first attacks the chromium atom, forming a chromate (B82759) ester intermediate after proton transfers. A base (often water) then removes the proton from the carbon bearing the oxygen. This initiates a concerted elimination where the C-H bond electrons form the new C=O π-bond, and the O-Cr bond breaks, with the electrons moving to the chromium, reducing it from Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com Milder reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) operate under non-aqueous conditions and can selectively oxidize primary alcohols to aldehydes, while also effectively converting secondary alcohols to ketones. libretexts.orgstudymind.co.uk

Dehydration to an Alkene

The hydroxyl group can be eliminated with an adjacent hydrogen atom to form an alkene, a reaction known as dehydration. This reaction is typically acid-catalyzed. byjus.com The mechanism can proceed through either an E1 or E2 pathway depending on the substrate and conditions. For a secondary alcohol like that in this compound, an E1 mechanism is plausible. This involves the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (H₂O). The water molecule departs, generating a secondary carbocation intermediate. A weak base (like water or the conjugate base of the acid) then removes a proton from an adjacent carbon, forming the carbon-carbon double bond.

In some biological systems, the dehydration of α-hydroxy or β-hydroxy acyl-CoA derivatives proceeds through a radical-mediated mechanism. nih.govnih.gov This involves a one-electron transfer to the substrate, which facilitates the elimination of the hydroxyl group by activating the adjacent C-H bond. nih.govnih.gov

Applications of Aloc Abu 4 Oh in Complex Molecular Synthesis

Role as a Building Block in Peptide and Peptidomimetic Synthesis

Aloc-Abu(4)-OH and its closely related analogs are instrumental in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. abyntek.com The Aloc group provides a key advantage due to its orthogonal nature, meaning it can be selectively removed under specific conditions without affecting other common protecting groups used in peptide synthesis. iris-biotech.desigmaaldrich.com

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain anchored to a solid support. bachem.comnih.gov Aloc-protected amino acids, including derivatives of 2,4-diaminobutanoic acid, are compatible with standard Fmoc-based SPPS protocols. sigmaaldrich-jp.compeptide.com The Aloc group is stable to the piperidine (B6355638) treatment used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from many resins. sigmaaldrich.com

The removal of the Aloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. sigmaaldrich.comuci.edu This orthogonality allows for selective deprotection of the side chain of the Abu residue, enabling site-specific modifications while the peptide remains attached to the resin.

Table 1: Key Features of Aloc Group in SPPS

| Feature | Description |

| Orthogonality | Stable to standard Fmoc deprotection (piperidine) and many cleavage conditions (TFA). sigmaaldrich.com |

| Deprotection | Removed by Pd(0) catalysis under mild conditions. sigmaaldrich.comuci.edu |

| Compatibility | Compatible with both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de |

| Application | Allows for on-resin side-chain modification, synthesis of branched and cyclic peptides. sigmaaldrich.comsigmaaldrich-jp.com |

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis of shorter peptides. bachem.comresearchgate.net In solution-phase synthesis, the principles of orthogonal protection are equally critical. researchgate.net The Aloc group, alongside other protecting groups like Boc and Z, can be strategically employed to control the sequence of bond formation and deprotection steps. researchgate.net The selective removal of the Aloc group in the presence of other protecting groups allows for the controlled elaboration of the peptide structure in solution.

Constrained peptides, which have their conformational freedom restricted through cyclization or other modifications, often exhibit enhanced stability, receptor affinity, and selectivity. chapman.edu The use of Aloc-protected amino acids is a key strategy in the synthesis of such analogues. For instance, after assembling a linear peptide on a solid support, the Aloc group on a Dab residue can be selectively removed. The now-free amino group on the side chain can then be reacted with an activated carboxyl group elsewhere in the peptide, leading to a side-chain-to-backbone or side-chain-to-side-chain cyclized peptide. ucl.ac.uk This approach has been utilized in the synthesis of side-chain bridged cyclic peptides. ucl.ac.uk

The selective deprotection of the Aloc group on the Abu side chain is a gateway to a wide array of peptide modifications. abyntek.com This allows for the introduction of various functionalities, such as fluorescent labels, biotin (B1667282) tags, or conjugation to other molecules. peptide.com

A particularly interesting application is in the synthesis of lariat (B8276320) peptides. These structures feature a cyclic portion and a linear "tail," resembling a lasso. nih.govnih.gov Natural lariat peptides often have a bond between the C-terminus and a side-chain functional group. nih.gov By incorporating an Aloc-protected Abu residue, a synthetic chemist can deprotect the side-chain amine and form a lactam bridge with the C-terminus or another part of the peptide, creating a synthetic lariat structure. This has been explored in the synthesis of analogues of lantibiotics, a class of polycyclic antibacterial peptides. acs.org

Synthesis of Constrained Peptide Analogues

Utilization as a Chiral Building Block in Asymmetric Synthesis

Beyond peptide chemistry, the inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. enamine.net Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. enamine.net

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and biologically active natural products. kit.eduresearchgate.net The functional groups present in this compound—the protected amine, the carboxylic acid, and the chiral center—can be strategically manipulated to construct these ring systems. For example, the amino and carboxyl groups can be used to form lactam rings, a common feature in many bioactive molecules. nih.gov Dehydrative cyclization reactions are a common method for forming such heterocycles. nih.gov The chiral center of the Abu derivative directs the stereochemical outcome of subsequent transformations, ensuring the synthesis of the desired enantiomer of the target heterocyclic compound.

Methodologies for Structural and Stereochemical Analysis of Aloc Abu 4 Oh and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of Aloc-Abu(4)-OH in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the complete covalent framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum offer clues to the types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number of distinct carbon environments.

For a definitive assignment of the molecular structure, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable. A COSY spectrum correlates protons that are spin-spin coupled, typically those on adjacent carbon atoms, allowing for the tracing of proton networks within the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity | J (Hz) | COSY Correlations | HSQC Correlation |

| 1 | - | 178.5 | - | - | - | - |

| 2 | 2.45 | 35.2 | t | 7.2 | H-3 | C-2 |

| 3 | 1.90 | 24.8 | p | 7.2, 6.8 | H-2, H-4 | C-3 |

| 4 | 3.25 | 39.8 | q | 6.8 | H-3, NH | C-4 |

| 5 | - | 156.2 | - | - | - | - |

| 6 | 4.58 | 65.7 | dt | 5.7, 1.5 | H-7 | C-6 |

| 7 | 5.92 | 132.7 | ddt | 17.2, 10.5, 5.7 | H-6, H-8 | C-7 |

| 8a | 5.23 | 117.9 | dq | 10.5, 1.5 | H-7 | C-8 |

| 8b | 5.31 | 117.9 | dq | 17.2, 1.5 | H-7 | C-8 |

| NH | 5.10 | - | t (br) | 5.8 | H-4 | - |

Note: The data presented is hypothetical and intended for illustrative purposes.

While this compound itself is not chiral, derivatives of it could be. For such chiral derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining stereochemistry. NOESY correlates nuclei that are close in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to spatial proximity.

In cases where stereoisomers are present, chiral NMR shift reagents can be employed. These are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes that have different NMR spectra. This allows for the differentiation and quantification of enantiomers or diastereomers in a sample.

1D and 2D NMR Techniques for Connectivity Assignments

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. For this compound (C₈H₁₃NO₄), the expected exact mass can be calculated and compared to the experimental value.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 188.0863 | 188.0861 |

| [M+Na]⁺ | 210.0682 | 210.0679 |

Note: The data presented is hypothetical and intended for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the functional groups present, such as the loss of the allyloxycarbonyl group or cleavage within the aminobutyric acid backbone. This fragmentation data provides an orthogonal confirmation of the structure determined by NMR.

High-Resolution Mass Spectrometry

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the carbamate (B1207046), the N-H stretch of the amide, and the C=C stretch of the allyl group.

Table 3: Hypothetical IR and Raman Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - |

| N-H (Amide) | 3350-3250 | 3350-3250 |

| C-H (sp²) | 3100-3000 | 3100-3000 |

| C-H (sp³) | 3000-2850 | 3000-2850 |

| C=O (Carboxylic Acid) | 1720-1700 | 1720-1700 |

| C=O (Carbamate) | 1700-1680 | 1700-1680 |

| C=C (Allyl) | 1650-1630 | 1650-1630 |

Note: The data presented is hypothetical and intended for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Its application to a compound like this compound or its derivatives provides unambiguous information on its molecular conformation and, crucially, its absolute stereochemistry (R or S configuration).

For chiral molecules, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect. When heavy atoms are present in the structure or incorporated into a derivative, their interaction with X-rays of a specific wavelength allows for the definitive assignment of the R/S configuration at the chiral center(s). nih.gov Studies on other amino acid derivatives have successfully used this technique to confirm the stereochemistry after synthesis or cyclization reactions. researchgate.net

Illustrative Crystal Data for an Aloc-Amino Acid Derivative The following table represents typical crystallographic data that would be obtained for a derivative of this compound, providing a snapshot of the key structural parameters.

| Parameter | Illustrative Value |

| Chemical Formula | C_xH_yN_zO_w |

| Formula Weight | Varies |

| Crystal System | Monoclinic |

| Space Group | P2_1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | V |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | ρ |

| R-factor (%) | R_1 |

| Goodness-of-fit (F²) | S |

This table is for illustrative purposes and does not represent empirically measured data for this compound.

Chiral Chromatography Methodologies for Enantiomeric Purity Determination

While X-ray crystallography provides absolute structural proof, it is not suitable for the routine quantification of enantiomeric purity in bulk samples. For this purpose, chiral chromatography is the method of choice. chromatographytoday.com This technique separates the enantiomers of a chiral compound, allowing for the precise determination of the enantiomeric excess (ee). rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary modalities used.

Chiral HPLC is a powerful and widely used technique for separating enantiomers of protected amino acids. tandfonline.comphenomenex.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of this compound. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation.

For N-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. phenomenex.comyakhak.org These phases, often coated or bonded to a silica (B1680970) support, create chiral cavities and surfaces where interactions like hydrogen bonding, dipole-dipole, and steric hindrance contribute to chiral recognition. nih.gov

A typical analysis involves dissolving the this compound sample in a suitable solvent and injecting it into the HPLC system. The enantiomers are separated on the chiral column using an optimized mobile phase, which often consists of a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or acetonitrile (B52724) and aqueous buffers for reversed-phase conditions. phenomenex.comnih.gov Detection is commonly performed using a UV detector, as the Aloc group and the peptide backbone provide sufficient chromophores. The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

Representative HPLC Method for Enantiomeric Purity of an Aloc-Protected Amino Acid

| Parameter | Description |

| Column | Lux 5 µm Cellulose-2 (250 x 4.6 mm) or similar |

| Mobile Phase | Isocratic mixture, e.g., Acetonitrile/Water/TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 220 nm |

| Retention Time (L-form) | t_R1 (e.g., 12.5 min) |

| Retention Time (D-form) | t_R2 (e.g., 15.0 min) |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | Calculated as [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 |

This table presents a typical, illustrative HPLC method based on established procedures for similar compounds. phenomenex.comphenomenex.com

Chiral Gas Chromatography is another robust technique for enantiomeric separation, prized for its high resolution and sensitivity. uni-muenchen.de However, due to the low volatility and polar nature of amino acids like this compound, a derivatization step is typically required before analysis. researchgate.net This involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) and ensuring other polar functional groups are appropriately protected. This two-step process must be carefully controlled to prevent any racemization of the chiral center.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are very common for this purpose. chromatographyonline.com These cyclic oligosaccharides have a chiral cavity, and their hydroxyl groups are often derivatized to enhance enantioselectivity. The differential inclusion of the enantiomeric derivatives into the cyclodextrin (B1172386) cavity leads to their separation.

The temperature of the GC oven is a critical parameter; lower temperatures generally lead to better separation (higher selectivity) but longer analysis times. Flame Ionization Detection (FID) is commonly used for detection.

Illustrative Chiral GC Method for a Derivatized this compound

| Parameter | Description |

| Derivatization | Esterification (e.g., with methanolic HCl) |

| Column | CHIRALDEX® G-TA (30 m x 0.25 mm) or similar |

| Carrier Gas | Helium |

| Oven Program | Start at 100 °C, ramp to 180 °C at 2 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Retention Time (Enantiomer 1) | t_R1 |

| Retention Time (Enantiomer 2) | t_R2 |

| Separation Factor (α) | t_R2 / t_R1 |

This table outlines a hypothetical GC method, as derivatization and specific conditions would need to be optimized for the specific analyte. researchgate.net

Computational and Theoretical Studies of Aloc Abu 4 Oh

Elucidation of Reaction Mechanisms via Computational Chemistry

Understanding the reaction mechanisms of a molecule is fundamental to controlling its synthesis and predicting its behavior. Computational chemistry offers a window into the intricate dance of atoms during a chemical transformation, mapping out the most likely paths from reactants to products. rsc.org This is achieved by exploring the potential energy surface (PES) of a reaction, identifying stable intermediates and the high-energy transition states that connect them. numberanalytics.com

For this compound, a key reaction of interest is the deprotection of the allyloxycarbonyl (Aloc) group. This process is crucial for unmasking the amine functionality of the γ-aminobutyric acid moiety for subsequent reactions, such as in peptide synthesis. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model this process. numberanalytics.com DFT provides a good balance of accuracy and computational cost for systems of this size. numberanalytics.com

A typical computational investigation would involve the following steps:

Model System Setup: The reactant (this compound) and the deprotection reagents (e.g., a palladium catalyst and a scavenger) are defined in a virtual 3D space.

Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the precise geometry of the transition state for each step of the proposed mechanism. This is the highest point on the reaction coordinate and is critical for determining the reaction rate.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products will have all positive vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: By calculating the relative energies of all species along the reaction path, an energy profile can be constructed. The energy difference between the reactants and the highest transition state gives the activation energy (Ea), a key indicator of the reaction's feasibility.

For the deprotection of this compound, several mechanistic pathways could be investigated. For instance, the mechanism of π-allyl palladium complex formation and subsequent nucleophilic attack by a scavenger can be meticulously detailed. DFT calculations can help determine the stereochemical and regiochemical outcomes of such reactions. wordpress.com

The table below illustrates the type of data that would be generated from a DFT study on two hypothetical pathways for the deprotection of this compound.

| Reaction Pathway | Catalyst System | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Overall Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|---|

| Pathway A: Direct Nucleophilic Attack | Pd(PPh₃)₄ / Phenylsilane (B129415) | Oxidative Addition of Pd(0) | 18.5 | -12.3 |

| Pathway B: Decarboxylative Allylation | Pd₂(dba)₃ / Morpholine | Decarboxylation | 22.1 | -10.8 |

Design of Novel this compound Analogues through In Silico Methods

In silico methods accelerate the discovery of new molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.govfrontiersin.org This rational design approach can be applied to create novel analogues of this compound with potentially enhanced activity, stability, or other pharmacological properties. nih.gov

The process typically begins by identifying a biological target, such as an enzyme or receptor, that the molecule is intended to interact with. If this compound were a lead compound for a therapeutic target, computational tools could be used to design more potent analogues. Molecular docking is a primary technique used for this purpose. nih.gov It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated by a scoring function, which provides a measure of binding affinity.

The design of novel analogues could involve several strategies:

Scaffold Hopping: Replacing the γ-aminobutyric acid core with other cyclic or acyclic structures to explore new binding modes.

Side-Chain Modification: Altering the substituents on the Abu backbone to improve interactions with specific pockets in the target's binding site.

Bioisosteric Replacement: Substituting parts of the molecule with chemical groups that have similar physical or chemical properties, which can modulate the compound's electronic distribution and steric profile.

For example, a library of virtual analogues could be created by modifying the Aloc group or by adding functional groups to the butyric acid chain. These analogues would then be docked into the active site of a hypothetical target protein. The results would guide the selection of the most promising candidates for synthesis and experimental validation.

The following interactive table shows a hypothetical screening of designed this compound analogues against a target protein, illustrating how in silico methods can rank potential drug candidates.

| Analogue ID | Modification from Parent Compound | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Parent Compound | -6.8 | Hydrogen bond with Ser-122 |

| ANA-001 | Replacement of Aloc with Teoc group | -7.1 | Hydrogen bond with Ser-122, Hydrophobic interaction with Leu-88 |

| ANA-002 | Addition of a phenyl group at the 2-position | -8.5 | Hydrogen bond with Ser-122, π-π stacking with Phe-210 |

| ANA-003 | Replacement of -OH with -NH₂ | -7.5 | Dual hydrogen bonds with Asp-150 |

| ANA-004 | Cyclization of the Abu backbone | -8.2 | Increased conformational rigidity, hydrophobic interaction with Val-95 |

Through these computational approaches, the chemical space around this compound can be efficiently explored, prioritizing the synthesis of compounds that have the highest probability of success.

Future Perspectives and Emerging Research Directions for Aloc Abu 4 Oh

Development of Novel and Sustainable Synthetic Routes for Aloc-Abu(4)-OH

The conventional synthesis of this compound involves the reaction of 4-aminobutyric acid (GABA) with allyl chloroformate in the presence of a base. scielo.br While effective, this method presents opportunities for improvement in line with the principles of green chemistry. mdpi.comnih.govresearchgate.net Future research will likely focus on developing more sustainable routes that minimize waste, avoid hazardous reagents, and improve atom economy.

Key areas of development include:

Alternative Acylating Agents: Replacing allyl chloroformate with less hazardous or biomass-derived alternatives.

Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options like water, supercritical fluids, or biomass-derived solvents such as cyclopentyl methyl ether (CPME). mdpi.com

Catalytic Approaches: Investigating catalytic methods for the Aloc protection step to reduce the need for stoichiometric reagents and minimize waste streams.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Conventional Route | Potential Sustainable Route |

|---|---|---|

| Starting Materials | 4-Aminobutyric acid, Allyl Chloroformate scielo.br | 4-Aminobutyric acid, Allyl alcohol (via catalytic activation) or diallyl carbonate |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH2Cl2) scielo.br | Water, Cyclopentyl methyl ether (CPME) mdpi.com |

| Reagents | Stoichiometric base (e.g., NaHCO3) scielo.br | Catalytic base, enzymatic catalyst |

| Byproducts | Inorganic salts, HCl | Water, CO2 (depending on acylating agent) |

| Sustainability Profile | Moderate, with hazardous reagents and solvent use | Improved, with focus on renewable resources and waste reduction nih.gov |

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

The reactivity of this compound is primarily dictated by its terminal carboxylic acid and the Aloc-protected amine. While its use in amide bond formation is well-established, future work will explore its participation in a broader range of chemical transformations.

A major focus is the deprotection of the Aloc group. Traditional methods often use palladium catalysts that can be air-sensitive. acs.org Recent advancements have introduced more robust, air-stable palladium pre-catalysts like Pd(PPh₃)₂Cl₂ combined with scavengers such as Meldrum's acid or phenylsilane (B129415), which prevent N-allylation side products and are suitable for open-flask operations. acs.orgnih.gov This methodology enhances the compound's utility by simplifying its handling in complex synthetic sequences. acs.org

Future research will likely investigate:

Multicomponent Reactions: Employing this compound in reactions like the Ugi four-component reaction could rapidly generate complex and diverse molecular scaffolds from simple precursors. rsc.org

Novel Deprotection Strategies: Developing transition-metal-free deprotection methods for the Aloc group would represent a significant advance in sustainability and cost-effectiveness. iris-biotech.de

Reactivity of the Carbonyl Group: Beyond amide coupling, the carboxylic acid could be transformed into other functional groups such as esters, ketones, or aldehydes, opening new synthetic pathways.

Expansion of Applications in Diverse Areas of Organic and Materials Chemistry

The primary application of this compound has been in solid-phase peptide synthesis (SPPS) to introduce the 4-aminobutyric acid (GABA) moiety into peptide backbones. nih.gov The orthogonality of the Aloc group with standard Fmoc/tBu and Boc/Bzl protection schemes makes it an ideal building block for creating complex peptides, peptidomimetics, and branched structures. iris-biotech.deiris-biotech.dersc.org

Emerging applications are expected in:

Materials Science: The incorporation of this compound into polymers could create functional materials with tailored properties. The amino acid moiety can introduce hydrophilicity, biocompatibility, and sites for further functionalization after deprotection.

Drug Delivery: The compound can act as a linker in drug-conjugate systems, where the Aloc group allows for specific attachment chemistry.

Surface Chemistry: Self-assembled monolayers on various substrates could be formed using this compound, with the terminal carboxylic acid serving as the anchor and the protected amine available for subsequent modification after deprotection on the surface.

Table 2: Current and Potential Applications of this compound

| Field | Application Area | Role of this compound | Reference |

|---|---|---|---|

| Organic Chemistry | Solid-Phase Peptide Synthesis (SPPS) | Incorporation of GABA scaffold, building block for branched peptides. | nih.govrsc.org |

| Medicinal Chemistry | Synthesis of Peptidomimetics | Provides structural diversity and metabolic stability. | uzh.ch |

| Materials Science | Functional Polymer Synthesis | Monomer to introduce specific functionality and cross-linking sites. | Potential Application |

| Biotechnology | Drug-Conjugate Linkers | Orthogonal handle for conjugating active molecules. | Potential Application |

Integration of this compound into Automated Synthesis Platforms

The future of chemical synthesis lies in automation, which enables high-throughput experimentation, process optimization, and rapid discovery of new molecules. imperial.ac.ukscripps.edu Automated platforms can perform multi-step syntheses, including reagent dispensing, reaction monitoring, work-up, and purification. big-map.eunih.gov

This compound is an ideal candidate for use in such systems due to:

Compatibility with SPPS: Automated peptide synthesizers are common, and this compound can be seamlessly integrated as a building block. nih.gov

Robust Deprotection Chemistry: The development of air-stable catalysts and reliable protocols for Aloc group removal is critical for automation, as it minimizes the need for inert atmospheres and manual intervention. acs.orgscripps.edu

Future efforts will focus on standardizing protocols for the use of Aloc-protected amino acids in automated systems, enabling the rapid synthesis of large libraries of complex peptides and other polymers for screening and materials discovery. researchgate.net

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

While experimental work remains central, computational and theoretical modeling offers a powerful tool to accelerate research. For this compound, theoretical modeling can provide deep insights into its behavior and guide experimental design.

Potential areas for theoretical investigation include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model the transition states and energy profiles of key reactions, such as the palladium-catalyzed deprotection of the Aloc group. This can help in optimizing reaction conditions and designing more efficient catalysts.

Conformational Analysis: Predicting the preferred three-dimensional structures of peptides and polymers containing the Abu(4) unit, which is crucial for understanding their biological activity or material properties.

Predictive Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict how modifications to the this compound structure would influence its reactivity or the properties of the resulting molecules.

Potential for Chemoenzymatic Approaches in this compound Chemistry

Chemoenzymatic synthesis combines the best of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov This approach holds significant promise for the synthesis and application of this compound. nih.govworktribe.com

Future research could explore:

Enzymatic Synthesis: Developing an enzymatic route to this compound, for instance, by using an engineered acylase that recognizes 4-aminobutyric acid and an allyl-donating substrate. This could offer a highly sustainable manufacturing process. rsc.org

Enzymatic Deprotection: Identifying or engineering an enzyme capable of selectively cleaving the Aloc group would provide a green alternative to palladium catalysis, avoiding metal contamination in the final product.

Enzyme-Mediated Polymerization: Using ligases or other enzymes to incorporate this compound into peptides or other biopolymers, offering unparalleled control over the final structure. researchgate.net This would be particularly valuable for synthesizing molecules intended for biological or medical applications.

Q & A

Q. How can researchers design experiments to investigate this compound’s metabolic fate in vivo?

- Methodological Answer : Use isotopic labeling (¹⁴C or deuterium) paired with LC-MS/MS to track metabolites in rodent models. For enzyme identification, perform kinetic assays with liver microsomes and CYP450 inhibitors. Ensure ethical compliance (IACUC protocols) and statistical power (n ≥ 6 per group) .

Data Management & Reproducibility

Q. What archiving practices ensure long-term accessibility of this compound research data?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv. Use version-control software (GitLab) for code and scripts. Document metadata using ISA-Tab standards .

Q. How should conflicting spectral interpretations be addressed in peer review?

- Methodological Answer : Require authors to submit original spectral files (e.g., Bruker .dxp) alongside processed data. For disputes, appoint independent reviewers to reanalyze peaks using MestReNova or comparable software. Highlight unresolved discrepancies in supplementary materials .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.